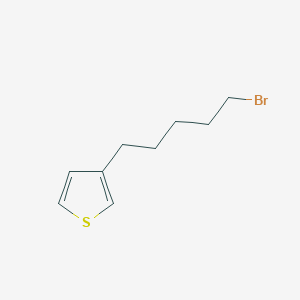

3-(5-Bromopentyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125878-90-2 |

|---|---|

Molecular Formula |

C9H13BrS |

Molecular Weight |

233.17 g/mol |

IUPAC Name |

3-(5-bromopentyl)thiophene |

InChI |

InChI=1S/C9H13BrS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6H2 |

InChI Key |

SKXOPADQXQZOSP-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1CCCCCBr |

Canonical SMILES |

C1=CSC=C1CCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Bromopentyl Thiophene

Established Synthetic Pathways from Bromothiophene Precursors

The primary and most documented methods for the synthesis of 3-(5-Bromopentyl)thiophene begin with a bromothiophene precursor. These pathways are favored for their reliability and the commercial availability of the starting materials.

Lithiation of 3-Bromothiophene (B43185) and Subsequent Alkylation

A common and effective method for synthesizing this compound involves the lithiation of 3-bromothiophene. morressier.com This process creates a highly reactive organolithium intermediate, which is then reacted with an appropriate alkylating agent.

The choice of the lithiating agent is crucial for the success of this reaction. While n-butyllithium (n-BuLi) can be used, tert-butyllithium (B1211817) (t-BuLi) is often considered a superior reagent for the lithiation of 3-bromothiophene. researchgate.net The high reactivity of t-BuLi allows for efficient deprotonation, and its steric bulk can enhance the regioselectivity of the reaction. researchgate.net To ensure a clean lithiation, it is often recommended to use two equivalents of t-BuLi at a low temperature, such as -78°C. researchgate.net The first equivalent performs the lithium-halogen exchange, and the second equivalent eliminates the t-BuBr byproduct. researchgate.net

Following the formation of the 3-thienyllithium species, the subsequent step is alkylation. This is typically achieved by reacting the intermediate with a suitable electrophile, in this case, a five-carbon chain with a leaving group.

Reaction with 1,5-Dibromopentane (B145557)

A frequently employed method for introducing the 5-bromopentyl side chain is the reaction of the lithiated thiophene (B33073) with 1,5-dibromopentane. morressier.comresearchgate.netgoogle.com In this reaction, one of the bromine atoms on the pentane (B18724) chain is displaced by the nucleophilic 3-thienyllithium, forming the desired carbon-carbon bond.

One documented procedure involves the dropwise addition of 3-thienyllithium to a significant excess of 1,6-dibromohexane (B150918) (an analogous reactant) in hexane (B92381), followed by purification through vacuum fractionation. rsc.org This use of excess dibromoalkane helps to minimize the formation of the undesired dialkylated product. The reaction of 3-bromothiophene with 1,5-dibromopentane has been reported to yield this compound with a yield of 45%. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Bromothiophene | 1,5-Dibromopentane | This compound | 45% | researchgate.net |

Analogous Synthetic Strategies for Related 3-(Bromoalkyl)thiophene Derivatives

The synthetic principles used for this compound are applicable to a broader range of 3-(bromoalkyl)thiophene derivatives. For instance, 3-(3-bromopropyl)thiophene (B1373348) and 3-(4-bromobutyl)thiophene (B3226931) have been synthesized using analogous procedures. researchgate.netsemanticscholar.org These syntheses also typically start from 3-bromothiophene and employ the corresponding di-bromoalkane reagents. researchgate.netsemanticscholar.org

Modified Grignard coupling approaches, catalyzed by reagents like Ni(dppp)Cl₂, have also proven effective for synthesizing various bromoalkyl-thiophene derivatives, such as 3-(6-bromohexyl)thiophene. Furthermore, the conversion of a hydroxyl group to a bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is a common strategy in the synthesis of these compounds. arkat-usa.org

Chromatographic Purification Techniques for Reaction Mixtures

Following the synthesis, the crude reaction mixture containing this compound and other byproducts requires purification. Column chromatography is a standard and effective technique for isolating the desired product. researchgate.net

In a typical procedure, the reaction mixture is loaded onto a silica (B1680970) gel column. researchgate.netresearchgate.net A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is then used to separate the components based on their polarity. researchgate.net For instance, a mobile phase of hexane:EtOAc (100:3) has been successfully used to purify analogous 3-(bromoalkyl)thiophenes. researchgate.net Thin-layer chromatography (TLC) is often employed to monitor the progress of the purification. beilstein-journals.orgchimicatechnoacta.ru

Spectroscopic and Spectroanalytical Methods for Structural Elucidation

To confirm the identity and purity of the synthesized this compound, a variety of spectroscopic and spectroanalytical methods are employed. These techniques provide crucial information about the molecular structure of the compound. While specific data is not presented here, the general application of these methods is fundamental to the characterization process.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to identify the presence of any impurities or side products.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Elemental Analysis : This technique determines the elemental composition of the compound, ensuring that it is consistent with the expected molecular formula.

Chemical Reactivity and Derivatization of 3 5 Bromopentyl Thiophene

Transformations of the Bromopentyl Side Chain

The bromine atom on the pentyl chain of 3-(5-bromopentyl)thiophene serves as a leaving group, facilitating numerous chemical modifications. These transformations are crucial for synthesizing tailored molecules with specific properties for applications in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions for Heteroatom Incorporation

The electrophilic carbon atom attached to the bromine is susceptible to attack by various nucleophiles, leading to the incorporation of different heteroatoms.

One notable transformation is the synthesis of thiol-functionalized thiophenes. For instance, this compound can be converted to 5-(3'-thienyl)-1-mercaptopentane. morressier.com This is typically achieved through a two-step process. First, this compound reacts with thiourea (B124793) to form an isothioureapentyl derivative. Subsequent reduction of this intermediate yields the desired thiol, 5-(3'-thienyl)-1-mercaptopentane. morressier.com This thiol-functionalized thiophene (B33073) is of interest for its potential application in the synthesis of capped lead sulfide (B99878) nanoparticles for polymeric photovoltaic cells. morressier.com

As an intermediate step in the synthesis of thiols, this compound can be reacted with thiourea to form 3-(5-isothioureapentyl)thiophene. morressier.com This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiourea attacks the carbon bearing the bromine atom.

The bromine atom can be displaced by an azide (B81097) ion (N₃⁻) to introduce an azide group onto the pentyl chain, forming 2-(5-azidopentyl)thiophene. chemrxiv.orgresearchgate.net This reaction is typically carried out using sodium azide in a suitable solvent. The resulting azido-functionalized thiophene is a versatile intermediate that can be readily reduced to the corresponding amine, 2-(5-aminopentyl)thiophene. chemrxiv.orgresearchgate.net This amination is a key step in the synthesis of more complex molecules, such as thiophene-functionalized diketopyrrolopyrrole derivatives for organic electronics. chemrxiv.orgresearchgate.net

Alkylation of Nitrogen-Containing Macrocycles (e.g., Triazacyclononane Derivatives)

The electrophilic nature of the bromopentyl chain allows for the alkylation of nitrogen-containing macrocycles. For example, this compound has been used to alkylate 1,4,7-triazacyclononane (B1209588) (TACN) derivatives. mdpi.com In a typical procedure, a Boc-protected TACN precursor is alkylated with this compound to yield the protected intermediate, which is subsequently deprotected to give the monosubstituted TACN derivative. mdpi.com These functionalized macrocycles and their metal complexes are investigated for various applications, including their hydrolytic activity on phosphate (B84403) diesters. mdpi.comresearchgate.net

Conversion to Nitrile Derivatives

The bromo group in this compound can be substituted by a cyanide group (CN⁻) to form the corresponding nitrile derivative, 5-(thiophen-2-yl)pentanitrile. chemrxiv.orgresearchgate.net This reaction is a common method for carbon chain extension and introduces a versatile nitrile functionality. The nitrile group can then be further hydrolyzed to a carboxylic acid, providing another avenue for derivatization. chemrxiv.orgresearchgate.net This strategy has been employed in the synthesis of thiophene-capped diketopyrrolopyrrole derivatives. chemrxiv.orgresearchgate.net

Data Tables

Table 1: Key Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. Thiourea 2. Reduction | 5-(3'-thienyl)-1-mercaptopentane | Nucleophilic Substitution |

| This compound | Thiourea | 3-(5-Isothioureapentyl)thiophene | Nucleophilic Substitution |

| This compound | Sodium Azide (NaN₃) | 2-(5-Azidopentyl)thiophene | Nucleophilic Substitution |

| This compound | 1,4,7-Triazacyclononane derivative | Alkylated Triazacyclononane | Alkylation |

| This compound | Sodium Cyanide (NaCN) | 5-(Thiophen-2-yl)pentanitrile | Nucleophilic Substitution |

Functionalization of the Thiophene Ring

The thiophene ring of this compound is susceptible to electrophilic substitution reactions, a characteristic reactivity of electron-rich aromatic systems. acs.org The electron-donating nature of the 3-alkyl side chain further activates the thiophene ring towards such reactions, primarily directing substitution to the 2- and 5-positions. acs.org

Bromination of the Thiophene Moiety

The bromination of 3-alkylthiophenes, including this compound, is a well-established method for introducing bromine atoms onto the thiophene ring, typically at the 2- and/or 5-positions. This reaction is a crucial step in preparing monomers for polymerization and further functionalization. acs.orgtandfonline.com

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective monobromination of 3-alkylthiophenes at the 2-position. The reaction is often carried out in a mixture of chloroform (B151607) and acetic acid. acs.orgtandfonline.com The use of 2.2 equivalents of NBS can lead to the formation of 2,5-dibromo-3-alkylthiophenes. acs.org The bromination of poly(3-alkylthiophene)s has also been achieved using NBS in chloroform, resulting in the substitution of the hydrogen at the 4-position with bromine. acs.orgresearchgate.net

| Reagent(s) | Position of Bromination | Product | Reference(s) |

| NBS in Chloroform/Acetic Acid | 2-position | 2-Bromo-3-alkylthiophene | acs.orgtandfonline.com |

| 2.2 equiv. NBS in Chloroform/Acetic Acid | 2- and 5-positions | 2,5-Dibromo-3-alkylthiophene | acs.org |

| NBS in Chloroform (on polymer) | 4-position | Poly(3-bromo-4-alkylthiophene) | acs.orgresearchgate.net |

Cross-Coupling Reactions of Brominated Derivatives (e.g., with Thienylmagnesium Bromide)

Brominated this compound derivatives are versatile substrates for various cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and complex organic molecules. These reactions involve the formation of a new carbon-carbon bond with the aid of a metal catalyst, typically palladium or nickel. tandfonline.comjcu.edu.au

One of the key applications of brominated 3-alkylthiophenes is in the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs). cmu.edu The McCullough method, for example, involves the lithiation of 2-bromo-3-alkylthiophenes at the 5-position at low temperatures, followed by transmetalation with magnesium bromide to form a Grignard reagent. This intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2, to yield head-to-tail (HT) coupled P3ATs. cmu.edu

Another significant approach is the Grignard Metathesis (GRIM) polymerization. tandfonline.comcmu.edu In this method, a 2,5-dibromo-3-alkylthiophene is treated with an alkyl Grignard reagent, leading to a magnesium-bromine exchange. The resulting mixture of Grignard intermediates is then polymerized using a nickel catalyst to produce highly regioregular P3ATs. acs.orgtandfonline.com

The Suzuki and Stille cross-coupling reactions are also employed for the synthesis of P3ATs, utilizing organoboron and organotin reagents, respectively. acs.orgresearchgate.net These methods often involve the initial preparation of a suitably functionalized thiophene monomer. acs.org

| Cross-Coupling Method | Reactants | Catalyst | Product | Reference(s) |

| McCullough Method | 2-Bromo-3-alkylthiophene, LDA, MgBr₂·Et₂O | Ni(dppp)Cl₂ | Head-to-tail poly(3-alkylthiophene) | cmu.edu |

| GRIM Polymerization | 2,5-Dibromo-3-alkylthiophene, Alkyl Grignard reagent | Ni(dppp)Cl₂ | Head-to-tail poly(3-alkylthiophene) | acs.orgtandfonline.com |

| Suzuki Coupling | 2-Bromo-3-alkylthiophene, Thiophene boronic acid derivative | Palladium catalyst | Bi- or oligothiophenes | jcu.edu.au |

| Stille Coupling | 2-Iodo-3-alkyl-5-tri-n-butylstannylthiophene | Palladium catalyst | Poly(3-alkylthiophene) | researchgate.net |

Amidation Reactions on Thiophene-Based Carboxylic Acids

While direct amidation on the thiophene ring of this compound is not a common transformation, carboxylic acid derivatives of thiophene can readily undergo amidation reactions. These reactions are important for introducing amide functionalities, which can influence the electronic properties and self-assembly behavior of thiophene-based materials. chemrxiv.org

For instance, a thiophene carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. A copper-catalyzed oxidative direct amidation of thiophene-3-carboxylic acid with azoles has been reported, using dioxygen as an activating reagent. beilstein-journals.org

Mechanisms of Key Derivatization Reactions

The mechanisms of the key derivatization reactions of this compound and its derivatives are rooted in fundamental principles of organic chemistry.

The bromination of the thiophene ring with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thiophene ring attacks the electrophilic bromine species generated from NBS, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, resulting in the brominated thiophene. The regioselectivity for substitution at the 2- and 5-positions is due to the greater stabilization of the cationic intermediate at these positions.

Cross-coupling reactions , such as Suzuki, Stille, and Kumada couplings, generally follow a catalytic cycle involving a palladium or nickel catalyst. tandfonline.com The cycle typically consists of three main steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the brominated thiophene, forming a higher-valent organometallic intermediate.

Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron, organotin, or organomagnesium compound) is transferred to the catalyst, displacing the halide.

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated as the final product, regenerating the low-valent catalyst which can then re-enter the catalytic cycle.

The mechanism of amidation of thiophene carboxylic acids can vary depending on the specific method. In the copper-catalyzed oxidative amidation, it is proposed that a copper peroxycarboxylate intermediate is formed, which plays a key role in the reaction. beilstein-journals.org In more traditional amidation reactions using coupling agents, the carboxylic acid is first activated to form a more reactive species (e.g., an active ester or an acyl chloride), which is then susceptible to nucleophilic attack by the amine.

Polymerization Chemistry of 3 5 Bromopentyl Thiophene

Electrochemical Polymerization Processes

The formation of poly[3-(5-bromopentyl)thiophene] films is achieved through electropolymerization, a method with several advantages, including high efficiency and the ability to form films directly on electrode surfaces at room temperature. frontiersin.org

The electrochemical polymerization of thiophene (B33073) and its derivatives, including this compound, is initiated by the oxidation of the monomer at an electrode surface. winona.edu This process generates a radical cation. The general mechanism for the polymerization of thiophene is well-accepted, although specific kinetic details can vary. winona.edu

The rate of polymerization for thiophene derivatives has been studied, and in the absence of additives, the reaction is typically found to be first order with respect to the monomer concentration. dtic.mil The process involves the initial oxidation of the monomer to form radical cations, which then couple to form dimers. These dimers are more easily oxidized than the monomers, leading to the growth of the polymer chain on the electrode surface. This growth is often visible as an outward expansion in successive sweeps during cyclic voltammetry, indicating the buildup of the polymer film. winona.edu

The mechanism of polymer chain growth is a subject of ongoing investigation, but it is widely accepted that the reaction proceeds through either a radical-monomer or a radical-radical coupling mechanism. winona.edu

Radical-Monomer Coupling: In this mechanism, the initially formed radical cation attacks a neutral monomer molecule. This is followed by the loss of a proton and subsequent re-oxidation to extend the conjugated system. This process is considered an electrophilic aromatic substitution where the radical cations attack neutral thiophene monomers. dtic.mil

Radical-Radical Coupling: This alternative pathway involves the coupling of two radical cations to form a dicationic dimer. This dimer then loses two protons to form a neutral dimer, which is more easily oxidized than the monomer, thus continuing the polymer chain growth.

The prevailing mechanism can be influenced by factors such as monomer concentration, solvent, and the applied potential.

The composition of the electrolyte and the applied electrical potential are critical parameters that control the formation and properties of the resulting polymer film.

Electrolyte Composition: The choice of solvent and supporting electrolyte significantly impacts the polymerization process. Acetonitrile is a commonly used solvent for the electrochemical polymerization of thiophene derivatives. winona.edu The supporting electrolyte, such as lithium perchlorate (B79767) or tetra-n-butylammonium hexafluorophosphate (B91526) (Bu₄NPF₆), provides the necessary conductivity for the solution and influences the morphology and properties of the polymer film. winona.edufrontiersin.org The performance of electropolymerized layers is dependent on the electrolyte content of the reaction media. researchgate.net

Applied Potentials: The potential at which polymerization occurs is crucial. For thiophene, polymerization is typically observed at potentials between 1.6 to 1.8 V. winona.edu The onset oxidation potential (E_onset) for monomers is a key parameter; polymerization is often carried out at a potential slightly above this value (e.g., adding ~0.2 V). frontiersin.org Applying a constant potential (potentiostatic method) or cycling the potential (potentiodynamic method) can be used to grow the film. frontiersin.org The scan rate during cyclic voltammetry also plays a role; a low scan rate can promote rapid polymerization. winona.edu

| Parameter | Typical Value/Observation | Source |

| Solvent | Acetonitrile | winona.edu |

| Supporting Electrolyte | 0.1 M Lithium Perchlorate | winona.edu |

| Polymerization Potential | 1.6 - 1.8 V (for thiophene) | winona.edu |

| Scan Rate (CV) | Low scan rates (e.g., 0.01 V/s) promote polymerization | winona.edu |

The introduction of small quantities of oligothiophenes, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, into the polymerization system can have a significant positive impact. dtic.mil

Effect on Polymerization Rate and Potential:

Increased Rate: The presence of these additives leads to a notable increase in the rate of polymerization. dtic.mil

Lowered Potential: A key advantage is the lowering of the required applied potential for polymerization to occur. dtic.mil For example, while thiophene monomer alone may not polymerize effectively within a certain potential range, the addition of just 0.1% of 2,2'-bithiophene can enable polymer formation in that same range. dtic.mil

The mechanism behind this enhancement involves the oligomers being more easily oxidized than the monomer. The oxidized oligomers can then initiate the polymerization of the monomer at a lower potential. The rate of polymerization was found to be 0.5 order in the concentration of bithiophene and terthiophene additives. dtic.mil

| Additive | Effect on Polymerization | Source |

| 2,2'-Bithiophene | Increases rate, lowers required potential | dtic.mil |

| 2,2':5',2"-Terthiophene | Increases rate, lowers required potential | dtic.mil |

Characterization of Poly[this compound] Films

Once synthesized, the polymer films are characterized to understand their properties and morphology.

Two primary electrochemical techniques are employed for the deposition of polythiophene films, including those made from this compound: Cyclic Voltammetry and Chronoamperometry. winona.edursc.org

Cyclic Voltammetry (CV): This potentiodynamic technique involves sweeping the potential between two set points and is highly effective for obtaining mechanistic information and growing films. nih.gov During the electropolymerization of thiophenes, successive CV scans show an increase in the peak currents, which indicates the deposition and growth of a conductive polymer film on the electrode. mdpi.com This method has been noted for producing uniform films. winona.edu The scan rate is a critical parameter; for some systems, a rate of 100 mV/s is optimal, as slower rates might lead to film degradation. uh.edu

Chronoamperometry (CA): This potentiostatic technique involves stepping the potential to a value where oxidation occurs and holding it there for a period. rsc.org The formation of the polymer film is indicated by a characteristic decrease in current over time as the film grows. winona.edu While successful in polymerizing thiophene, in some direct comparisons, CV has been found to produce more uniform films. winona.edu

Both techniques are valuable tools for synthesizing and studying the properties of poly[this compound] films on various electrode substrates like indium tin oxide (ITO) coated glass. winona.edu

Studies on Film Morphology and Growth Behavior

The morphology and growth of poly(this compound) films, and poly(3-alkylthiophene) films in general, are critical determinants of their electronic and optical properties. The method of polymerization and the processing conditions profoundly influence the final structure of the film.

During electrochemical polymerization, the choice of technique impacts the film's quality. For example, cyclic voltammetry has been found to produce more uniform films compared to chronoamperometry. winona.edu The growth of the film can be observed as a layer-by-layer process. uh.edu Initial stages of electropolymerization often involve the formation of oligomers in the solution, followed by the nucleation of growth centers on the substrate. These centers then expand, leading to a compact initial layer which then grows into a more granular or globular structure. uh.eduresearchgate.net As polymerization continues and the film thickens, the morphology can evolve from a globular state to a more interconnected, membrane-like structure. uh.edu

The final morphology of poly(3-alkylthiophene) films is a complex interplay of chain conformation, aggregation, and crystallization. The rigidity of the polythiophene backbone encourages the formation of ordered structures. mdpi.com Factors such as the solvent used for solution-casting, annealing temperatures, and the chemistry of the substrate surface have a significant impact on the film's crystalline structure and charge transport properties. ucla.edunist.gov

For instance, the crystallization of poly(3-hexylthiophene) (P3HT), a closely related polymer, has been shown to be a stratified process in thin films. A thin layer at the air-polymer interface can crystallize at a significantly higher temperature than the bulk of the film, leading to a highly ordered surface morphology with edge-on oriented crystallites. osti.gov This surface-induced ordering can dominate in very thin films (under 20 nm). osti.gov The substrate's surface energy also plays a key role; treating a silicon oxide substrate with hydrophobic agents can promote the formation of much larger, more ordered crystalline domains upon heating, which enhances charge carrier mobility. nist.gov

The following table summarizes how various factors can influence the morphology of polythiophene films, which is applicable to poly(this compound).

| Factor | Influence on Morphology | Resulting Property | Source |

|---|---|---|---|

| Polymerization Method (e.g., Cyclic Voltammetry vs. Chronoamperometry) | Affects film uniformity and initial nucleation. Cyclic voltammetry can produce more uniform films. | More consistent electronic properties across the film. | winona.edu |

| Substrate Surface Chemistry (e.g., Hydrophilic vs. Hydrophobic) | Influences crystalline domain size and orientation. Hydrophobic surfaces can promote larger, more ordered domains. | Higher charge carrier mobility. | nist.gov |

| Film Thickness | Can lead to stratified crystallization, with different morphologies at the surface and in the bulk. | Tailorable properties across the film's depth. | osti.gov |

| Post-Deposition Annealing | Improves crystallinity and ordering of polymer chains (π-π stacking). | Enhanced optical absorption and charge transport. | ucla.eduresearchgate.net |

| Solvent Choice (for spin-coating) | Affects the degree of polymer aggregation in solution, which is preserved in the cast film. | Controls interchain interactions, affecting device efficiency. | ucla.edu |

Alternative Polymerization Methods for Thiophene Derivatives

While electropolymerization is a direct method for creating films from this compound, a variety of other polymerization techniques are used for thiophene derivatives. The reactivity of the this compound monomer, particularly its C-H bonds at the 2 and 5 positions and the potential for Grignard reagent formation, makes it compatible with several of these methods.

Chemical Oxidative Polymerization: This is one of the most straightforward methods, often using oxidants like iron(III) chloride (FeCl₃). researchgate.netkpi.ua The polymerization is thought to proceed through a radical mechanism, leading to the formation of poly(3-alkylthiophenes). kpi.ua While simple and effective for producing high yields, this method can sometimes result in polymers with regio-irregularities (head-to-head or tail-to-tail couplings), which can affect the material's electronic properties. ubc.ca

Cross-Coupling Polymerizations: To achieve highly regioregular polymers with defect-free, head-to-tail (HT) linkages, several metal-catalyzed cross-coupling methods have been developed. These methods are crucial for maximizing the electronic performance of polythiophenes.

Grignard Metathesis (GRIM) Polymerization: This is a powerful chain-growth method for synthesizing regioregular poly(3-alkylthiophenes). cmu.edunih.gov It involves the reaction of a di-halogenated thiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst (e.g., Ni(dppp)Cl₂). cmu.educmu.edu This method allows for control over molecular weight and can be used to create block copolymers. cmu.eduresearchgate.net The bromo-functionalized side chain of this compound would need to be considered during the Grignard exchange step.

Rieke Method: This technique uses highly reactive "Rieke zinc" to form organozinc reagents from di-brominated thiophenes, which are then polymerized using a nickel or palladium catalyst to yield highly regioregular polymers. nih.gov

Stille and Suzuki Coupling: These are versatile palladium-catalyzed cross-coupling reactions. Stille coupling involves an organotin compound reacting with an organohalide, while Suzuki coupling uses an organoboron compound. nih.govresearchgate.net Both have been successfully used to synthesize regioregular polythiophenes.

Direct (Hetero)Arylation Polymerization (DHAP): A more recent and "greener" alternative, DHAP avoids the pre-functionalization steps (like creating organometallic reagents) required in traditional cross-coupling. It directly couples C-H bonds with C-Halogen bonds, offering a more atom-economical route to conjugated polymers. nih.gov

Vapor-Phase Polymerization:

Oxidative Chemical Vapor Deposition (oCVD): This is a solvent-free technique where monomer vapor and an oxidant vapor are introduced into a vacuum chamber. rsc.org They react on a substrate to form a polymer film directly. This method is applicable to thiophene and its derivatives and can produce high-quality, conformal coatings. google.com

Vacuum Evaporation: This physical vapor deposition (PVD) technique involves heating the polymer material in a vacuum until it sublimes, allowing it to deposit as a thin film on a cooler substrate. researchgate.net While typically used for pre-synthesized polymers, it can be considered a method for film formation.

The following table provides a comparative overview of these alternative polymerization methods.

| Method | Mechanism | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|

| Chemical Oxidative (e.g., FeCl₃) | Radical coupling | Simple, high yield | Can lead to regio-irregularities | kpi.uaubc.ca |

| GRIM Polymerization | Chain-growth cross-coupling | High regioregularity, control over molecular weight, block copolymers | Requires stoichiometric organometallic reagents | cmu.edunih.gov |

| Rieke Method | Cross-coupling via organozinc | High regioregularity (>98%) | Requires highly reactive (pyrophoric) Rieke zinc | nih.gov |

| Stille/Suzuki Coupling | Cross-coupling via organotin/organoboron | High regioregularity, versatile | Toxicity of tin reagents (Stille), pre-functionalization needed | nih.govresearchgate.net |

| Direct (Hetero)Arylation (DHAP) | Direct C-H/C-X coupling | More atom-economical, fewer synthetic steps | Can require optimization to avoid side reactions | nih.gov |

| Oxidative CVD (oCVD) | Vapor-phase oxidative polymerization | Solvent-free, conformal films, clean process | Requires vacuum equipment | rsc.orggoogle.com |

Applications in Advanced Functional Materials

Role as a Monomer in Conjugated Polymer Synthesis

The presence of the thiophene (B33073) unit makes 3-(5-Bromopentyl)thiophene an ideal monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts semiconducting properties. The bromopentyl side chain offers a site for further functionalization or can influence the polymer's solubility and morphology.

Polymeric Photovoltaic Cells and Organic Solar Cells

While specific research focusing exclusively on poly(this compound) for polymeric photovoltaic cells and organic solar cells (OSCs) is not extensively detailed in the available literature, the broader class of poly(3-alkylthiophene)s (P3ATs) has been widely investigated for these applications researchgate.net. The performance of P3AT-based solar cells is known to be influenced by factors such as the length of the alkyl side chain, which affects the polymer's crystallinity and morphology in thin films researchgate.net. For instance, in well-studied systems like poly(3-hexylthiophene) (P3HT), modifications to the end groups of the polymer chain have been shown to alter optoelectronic properties, crystallinity, and ultimately the power conversion efficiency (PCE) of the solar cell mdpi.com. The introduction of a bromo group on the thiophene, however, has been observed in some cases to act as an exciton (B1674681) quenching and charge trapping site, which could potentially lower the performance of organic solar cells mdpi.com. The efficiency of polythiophene-based OSCs has seen significant improvements, with some systems surpassing 17% PCE through strategies like cyano-group substitutions and fluorination of the polymer backbone researchgate.net. Further research would be necessary to determine the specific photovoltaic properties of polymers derived from this compound and their potential for high-efficiency organic solar cells jos.ac.cnresearchgate.netresearchgate.netnih.govresearchgate.net.

Design of Polymeric Zwitterions for Tunable Electronic Properties

This compound has been successfully utilized as a precursor in the synthesis of novel conjugated polymeric zwitterions (CPZs). The synthesis involves the polymerization of the thiophene monomer, followed by the transformation of the bromopentyl side chain into a zwitterionic group, such as a sulfobetaine. This approach allows for the creation of electronically active homopolymers and copolymers that feature dipole-inducing pendent zwitterions. The resulting polythiophene-based zwitterions exhibit tunable electronic properties, making them interesting candidates for various electronic applications.

Integration into Hybrid Material Systems

The reactive nature of the bromoalkyl side chain of this compound allows for its integration into hybrid material systems, where the properties of the organic polymer are combined with those of inorganic nanomaterials or other organic molecules to create materials with enhanced functionalities.

Thiophene-Capped Nanoparticles (e.g., Lead Sulfide (B99878) Nanoparticles) for Enhanced Efficiency in Energy Harvesting

This compound can be used to functionalize the surface of nanoparticles, such as lead sulfide (PbS), creating thiophene-capped nanoparticles. This surface modification allows for the subsequent electrochemical polymerization of the thiophene units, forming a conductive polythiophene shell around the nanoparticle core. This integration of a conductive polymer with semiconductor nanoparticles is a promising strategy for enhancing the efficiency of energy harvesting devices like photovoltaic cells. The polythiophene shell can improve charge extraction and transport from the nanoparticles, leading to better device performance.

Functionalization of Diketopyrrolopyrrole (DPP) Derivatives for Supramolecular Electronic Systems

While direct studies on the functionalization of diketopyrrolopyrrole (DPP) derivatives with this compound are not prominent, the synthesis of DPP-based conjugated polymers often involves copolymerization with various thiophene-containing monomers mdpi.comresearchgate.netjos.ac.cncore.ac.uk. The properties of these DPP-thiophene copolymers are highly dependent on the specific structure of the thiophene comonomer and the nature of any side chains. The introduction of different side chains on the thiophene units that flank the DPP core can influence the supramolecular organization, π-π stacking, and ultimately the charge transport properties of the resulting material core.ac.ukrsc.orgresearchgate.netbris.ac.uknih.govmdpi.com. For instance, the planarity of the DPP skeleton and its ability to form hydrogen bonds can be exploited to create copolymers that encourage π-π stacking, which is beneficial for charge mobility jos.ac.cn. The bromopentyl group on this compound offers a potential route for post-polymerization modification, which could be used to introduce specific functionalities to tune the self-assembly and electronic properties of DPP-based supramolecular systems. Further research is needed to explore the specific impact of incorporating this compound into DPP-based materials.

Development of Optoelectronic and Charge Transport Materials

The functionalization of thiophene with alkyl side chains is a foundational strategy in the development of solution-processable semiconducting polymers for organic electronics. The compound this compound serves as a key monomer for the synthesis of poly(3-pentylthiophene) (P3PT), a polymer with significant potential in optoelectronic and charge transport applications. The resulting polymer's properties are highly dependent on its structural regularity (regioregularity) and molecular weight, which in turn influence its performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Research Findings on Regioregular Poly(3-pentylthiophene) (P3PT)

Recent research has focused on the synthesis and characterization of regioregular P3PT, highlighting its performance as an active material in electronic devices. The synthesis of regioregular P3PT can be achieved through methods like the Grignard Metathesis (GRIM) polymerization, which allows for control over the polymer's molecular weight and regioregularity. These structural characteristics are crucial for achieving desirable optoelectronic and charge transport properties.

Studies on P3PT have demonstrated its capability to self-assemble into well-ordered structures, such as nanowires, which can enhance charge transport. acs.orgfigshare.com The electrical and optical properties of P3PT have been systematically investigated, revealing its potential as a high-performance organic semiconductor. acs.orgfigshare.com

Optoelectronic Properties

The optoelectronic properties of P3PT are critical for its application in devices that interact with light, such as solar cells and photodetectors. The absorption of light and the energy levels of the frontier molecular orbitals (HOMO and LUMO) dictate the polymer's suitability for these applications.

In solution (chloroform), P3PT exhibits a maximum absorption wavelength (λmax) of 448 nm. When cast into a thin film, a significant red-shift is observed, with the λmax shifting to 522 nm, and additional vibronic shoulders appearing at 554 nm and 602 nm. This red-shift is indicative of strong intermolecular interactions and the formation of aggregated, more ordered structures in the solid state, which is beneficial for charge transport. acs.org

The optical bandgap of a P3PT thin film, calculated from the absorption edge, is approximately 1.9 eV. The electrochemical properties, determined through cyclic voltammetry, provide the HOMO and LUMO energy levels. For P3PT, the HOMO level is at -5.0 eV and the LUMO level is at -3.1 eV. acs.org These energy levels are crucial for designing efficient charge transfer interfaces with other materials in a device, such as an electron acceptor in a solar cell. acs.org

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) in Solution (CHCl3) | 448 nm | acs.org |

| Absorption Maximum (λmax) in Thin Film | 522 nm (with shoulders at 554 nm & 602 nm) | acs.org |

| Optical Bandgap (Eg) | 1.9 eV | acs.org |

| HOMO Energy Level | -5.0 eV | acs.org |

| LUMO Energy Level | -3.1 eV | acs.org |

Charge Transport Properties

The charge transport properties of P3PT are a key determinant of its performance in OFETs, where it functions as the active semiconductor layer. The hole mobility (μ) is a measure of how efficiently positive charge carriers move through the material.

The charge carrier mobility in P3PT films is significantly influenced by the polymer's molecular weight. In one study, two different batches of P3PT were synthesized with weight-average molecular weights (Mw) of 61,800 g/mol and 77,000 g/mol . acs.orgfigshare.com Field-effect transistors fabricated from these P3PT thin films demonstrated that higher molecular weight leads to improved hole mobility. The P3PT with a molecular weight of 77,000 g/mol exhibited a hole mobility of up to 0.10 cm2/(V·s) with an on/off ratio of approximately 105. acs.orgfigshare.com This high mobility is comparable to that of other high-performance poly(3-alkylthiophene)s, such as the widely studied poly(3-hexylthiophene) (P3HT). acs.orgfigshare.com

| Molecular Weight (Mw) | Polydispersity Index (PDI) | Hole Mobility (μ) | On/Off Ratio | Reference |

|---|---|---|---|---|

| 61,800 g/mol | 1.5 | ~0.06 cm2/(V·s) | ~105 | acs.org |

| 77,000 g/mol | 1.4 | up to 0.10 cm2/(V·s) | ~105 | acs.orgfigshare.com |

The performance of P3PT in bulk heterojunction solar cells, when blended with a fullerene acceptor (PC71BM), further underscores its potential. These devices have achieved power conversion efficiencies of up to 3.70% under simulated solar illumination. acs.orgfigshare.com This efficiency is a direct result of the favorable optoelectronic and charge transport properties of the P3PT polymer derived from the this compound monomer.

Future Research Directions and Translational Potential in Materials Science

Advancements in Regioselective Polymerization and Controlled Polymer Synthesis

The performance of polythiophene-based materials in electronic devices is critically dependent on the regularity of the polymer chain, known as regioregularity. For poly(3-substituted thiophene)s, a high degree of head-to-tail (HT) coupling is essential for achieving the desired electronic and optical properties. Future research will continue to focus on refining polymerization techniques to achieve precise control over molecular weight, polydispersity, and regioregularity for polymers derived from 3-(5-Bromopentyl)thiophene.

Nickel-catalyzed methodologies, such as Kumada Catalyst Transfer Polymerization (KCTP), have become a cornerstone for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). nih.govresearchgate.net This method involves the polymerization of a Grignard-functionalized monomer, which can be prepared from this compound. A key area of future research is the development of novel nickel and palladium-based catalyst systems that offer higher activity and greater control over the polymerization process. nih.gov For instance, precise control over the molecular weight of poly(3-hexylthiophene) (P3HT), a close analog of poly(this compound), has been demonstrated in continuous-flow reactors by carefully managing the monomer-to-catalyst ratio. researchgate.net This approach not only allows for fine-tuning of polymer properties but also enables straightforward scale-up for potential commercialization. researchgate.net

Another promising direction is the advancement of C-H functionalization polycondensation. This technique avoids the need to pre-functionalize the monomer with organometallic reagents, offering a more direct and atom-economical route to polymer synthesis. nih.gov Research into new catalysts, such as Ni(dppp)Cl2, is enabling the efficient polymerization of various thiophene (B33073) monomers, leading to high-yield production of well-defined polymers. nih.gov Applying these advanced polymerization methods to this compound is expected to yield polymers with superior structural control, unlocking their full potential in high-performance electronic applications.

| Polymerization Technique | Key Advantages for this compound | Research Focus |

| Kumada Catalyst Transfer Polymerization (KCTP) | High regioregularity (HT coupling); Controlled molecular weight. researchgate.net | Development of more efficient Ni/Pd catalysts; Scale-up using continuous-flow reactors. researchgate.net |

| C-H Functionalization Polycondensation | More atom-economical; Avoids Grignard reagent preparation. nih.gov | Design of new catalysts for direct polymerization; Broadening monomer scope. nih.gov |

Exploration of Novel Derivatizations for Tailored Material Performance

The terminal bromine atom on the pentyl side chain of this compound is a key feature that allows for extensive post-polymerization modification or the synthesis of novel functionalized monomers. This versatility is a significant advantage, as it enables the rational design of materials with properties tailored for specific applications. Future research will heavily focus on exploring a wide array of derivatization reactions to modulate the electronic, optical, and physical characteristics of the resulting polymers.

For example, the bromine can be substituted with various functional groups through nucleophilic substitution or cross-coupling reactions. Introducing polar groups could enhance solubility in environmentally friendly solvents or improve interfacial properties in multilayer devices. Attaching chromophores or electronically active moieties could alter the polymer's light absorption/emission characteristics or its charge transport capabilities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to synthesize novel 2,5-disubstituted thiophene derivatives by forming new carbon-carbon bonds. nih.gov This strategy can be adapted to modify the side chain of poly(this compound), enabling the creation of complex and highly functionalized material architectures.

The ability to introduce diverse functionalities allows for the creation of materials with precisely engineered properties. For instance, attaching electron-accepting groups could lower the polymer's LUMO level for applications in n-type transistors or as acceptors in organic solar cells. Conversely, adding electron-donating groups could raise the HOMO level, which is beneficial for p-type transistors and as donors in photovoltaic devices.

| Derivatization Strategy | Target Functional Group | Potential Impact on Material Properties |

| Nucleophilic Substitution | Azides, Amines, Alkoxides | Improved solubility, self-assembly, and interfacial adhesion. |

| Suzuki Cross-Coupling | Aryl or Heteroaryl groups nih.gov | Modified electronic energy levels (HOMO/LUMO), enhanced π-π stacking. |

| "Click" Chemistry (e.g., via Azide) | Diverse functional molecules | Facile introduction of complex functionalities for sensing or bio-electronic applications. |

| Esterification/Amidation | Carboxylic acids, Amides | Introduction of polar side chains for tunable processability and self-assembly. |

Integration into Next-Generation Organic Electronic and Optoelectronic Devices

Thiophene-based polymers are among the most successful materials in the field of organic electronics. rsc.org Polymers derived from this compound and its derivatives are expected to find applications in a variety of next-generation electronic and optoelectronic devices. rsc.orgtaylorfrancis.com The ability to tune their properties through controlled polymerization and side-chain functionalization makes them highly attractive candidates for active layers in these devices.

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor layer. The high regioregularity achievable with modern polymerization techniques can lead to enhanced intermolecular π-π stacking and improved charge transport in poly(this compound)-based materials. juniperpublishers.com Further derivatization of the side chain can be used to optimize the polymer's interaction with the dielectric layer and improve device stability.

Organic Light-Emitting Diodes (OLEDs): While polythiophenes are more commonly used in OFETs and OPVs, functionalized derivatives can be employed in OLEDs, either as the emissive layer or as charge-transport layers. Derivatization of the side chain could be used to introduce specific chromophores, tuning the emission color from blue to red. rsc.org

The translational potential in this area lies in creating solution-processable materials that enable the fabrication of large-area, flexible, and low-cost electronic devices through printing technologies.

| Device Application | Role of Poly(this compound) Derivative | Key Property to Optimize |

| OFETs | Active semiconductor layer juniperpublishers.com | High charge carrier mobility, environmental stability. |

| OPVs | Electron donor in bulk heterojunction researchgate.net | Broad solar absorption, optimal HOMO/LUMO energy levels. |

| OLEDs | Emissive or charge transport layer rsc.org | High photoluminescence quantum yield, tunable emission color. |

| Sensors | Active sensing material | Specific binding sites on the side chain for analyte detection. |

Development of Sustainable Synthesis and Processing Methodologies for Polymeric Materials

As the demand for functional polymers grows, there is an increasing need to develop sustainable and environmentally friendly manufacturing processes. Traditional syntheses of conjugated polymers often rely on hazardous solvents and high temperatures. rsc.org A key future research direction for materials based on this compound is the development of green chemistry approaches for their synthesis and processing.

Mechanochemical polymerization is a promising sustainable technique that involves conducting reactions in the solid state with minimal or no solvent. rsc.org This method has been successfully applied to synthesize poly(3,4-propylenedioxythiophene) (PProDOT) analogues, demonstrating its potential for creating conjugated polymers in a more environmentally friendly manner. rsc.org Adapting such solvent-free methods for the polymerization of this compound could significantly reduce the environmental footprint of material production.

Another avenue is the development of polymerization processes that can be performed in more benign solvents, such as water or alcohols, or the design of polymers that are processable from these solvents. This can be achieved by incorporating polar functional groups onto the pentyl side chain. Furthermore, developing fully bio-based polyesters, for example by using monomers derived from renewable resources, is a growing area of interest. mdpi.com While this compound itself is not directly bio-derived, future research could explore pathways to synthesize thiophene monomers from biomass or develop recycling protocols for thiophene-based materials to create a more circular economy. Continuous-flow synthesis also contributes to sustainability by enabling more efficient and less wasteful large-scale production compared to traditional batch processes. researchgate.net

| Sustainable Approach | Description | Relevance to this compound Polymers |

| Mechanochemical Polymerization | Solvent-free or low-solvent synthesis using mechanical force. rsc.org | Reduces reliance on hazardous organic solvents during polymerization. |

| Continuous-Flow Synthesis | Automated, continuous production in a reactor system. researchgate.net | Enables efficient, scalable, and less wasteful production compared to batch methods. |

| Green Solvents | Using water, alcohols, or other non-toxic solvents for processing. | Requires side-chain modification to impart solubility in polar solvents. |

| Chemical Recycling | Depolymerization to recover monomers for reuse. | Enhances the lifecycle sustainability of the polymeric material. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(5-Bromopentyl)thiophene?

- Methodology :

- Alkylation and Bromination : The compound can be synthesized via alkylation of thiophene derivatives using bromopentyl halides. For example, a related synthesis of 3-(6-bromohexyl)thiophene involves coupling bromoalkyl chains to thiophene rings using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .

- Solvent Systems : Polar aprotic solvents like DMF or THF are preferred for homogeneous reactions, as seen in analogous syntheses of thiophene derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or dichloromethane) ensures high purity (>95%) .

Q. How is this compound characterized in the laboratory?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromopentyl chain’s integration with the thiophene ring. For example, thiophenic protons typically resonate at δ 6.8–7.2 ppm, while bromoalkyl protons appear at δ 1.2–3.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 265.03 for C₉H₁₃BrS) .

- Elemental Analysis : Confirms C, H, Br, and S content within ±0.3% deviation .

Advanced Research Questions

Q. What role does this compound play in conductive polymer synthesis?

- Applications in Polythiophenes :

- Polymerization Methods : The bromoalkyl side chain facilitates electrochemical or chemical polymerization (e.g., using FeCl₃ as an oxidant) to form regioregular polythiophenes. These polymers exhibit enhanced charge carrier mobility (>10⁻² cm²/V·s) due to planarized backbones .

- Device Integration : Used in organic field-effect transistors (OFETs) and solar cells, where alkyl chains improve solubility and film morphology .

Q. How do structural modifications (e.g., bromoalkyl chain length) affect electronic properties?

- Structure-Property Relationships :

- Chain Length Effects : Longer chains (e.g., bromohexyl vs. bromopentyl) increase solubility but reduce crystallinity, impacting conductivity. For example, 3-(6-bromohexyl)thiophene derivatives show 20% lower conductivity than shorter-chain analogs .

- Substitution Position : Bromine at the 3-position vs. 2-position alters π-orbital overlap, as shown by DFT calculations (bandgap differences of ~0.3 eV) .

Q. How can conflicting data on compound stability be resolved?

- Contradiction Analysis :

- Storage Conditions : Evidence for similar bromothiophenes (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene) shows degradation at >4°C, suggesting refrigerated storage (<4°C) to prevent Br⁻ elimination .

- Accelerated Stability Studies : Conduct HPLC monitoring under varying temperatures (25–40°C) and humidity (40–80% RH) to identify degradation pathways .

Q. What computational tools predict the electronic behavior of this compound derivatives?

- Theoretical Modeling :

- DFT Calculations : MP2/6-311G** methods accurately replicate bond lengths (C–S: 1.71 Å) and ionization potentials (~8.5 eV), correlating with experimental UV-Vis spectra .

- Charge Transport Simulations : Non-equilibrium Green’s function (NEGF) models predict hole mobility in polymerized forms, aiding device design .

Methodological Considerations

- Synthetic Challenges : Competing side reactions (e.g., β-hydride elimination during alkylation) require optimized catalyst loading (5–10 mol% Pd) and low temperatures (0–5°C) .

- Advanced Characterization : Single-crystal X-ray diffraction (as used for 5-n-butyl-thiophene derivatives) resolves regioisomeric ambiguities .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.